Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Esterification Reaction: The compound can be synthesized by reacting tert-butyl 3-methyl-azetidine-1-carboxylate with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine.
Reductive Amination: Another method involves the reductive amination of tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)-azetidine-1-carboxylate with an appropriate amine and reducing agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: Substitution reactions can be carried out at various positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)-azetidine-1-carboxylate: A closely related compound with a similar structure but different functional groups.
Tert-butyl 3-(2-aminoethoxy)ethoxy)propanoate: Another ester with a similar molecular framework but different substituents.
Uniqueness: Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
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Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)7-13(5)8-14(9-13)11(16)18-12(2,3)4/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPNRFROCZYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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